
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-(2,3-Dimethoxyphenyl)-N-

methylmethanamine hydrochloride

Cat. No.: B1356231 Get Quote

An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Methodologies

Abstract
This technical guide provides a comprehensive overview of 1-(2,3-Dimethoxyphenyl)-N-
methylmethanamine hydrochloride, a substituted phenethylamine derivative of significant

interest to researchers in pharmacology and medicinal chemistry. While this specific isomer is

less documented than its 2,4- and 2,5-dimethoxy counterparts, this paper extrapolates from

established chemical principles and data from analogous compounds to present its core

physicochemical properties, potential synthetic pathways, and robust analytical methodologies.

This document is intended for an audience of researchers, scientists, and professionals in drug

development, offering foundational knowledge to facilitate further investigation into its

pharmacological profile and potential applications.

Introduction: Contextualizing a Niche
Phenethylamine Derivative
The family of substituted phenethylamines has long been a cornerstone of

neuropharmacological research, yielding compounds with profound effects on monoaminergic

systems. The positioning of substituents on the phenyl ring critically dictates the potency,

selectivity, and overall pharmacological character of these molecules. While compounds like
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2,5-dimethoxy-4-substituted amphetamines have been extensively studied, the 2,3-dimethoxy

substitution pattern on a simple N-methylmethanamine backbone presents a unique electronic

and steric profile.

This guide focuses on the hydrochloride salt of 1-(2,3-Dimethoxyphenyl)-N-

methylmethanamine. The addition of the hydrochloride moiety enhances the compound's

stability and aqueous solubility, rendering it more suitable for laboratory and potential clinical

applications. Understanding its fundamental chemical and physical properties is the first step

toward elucidating its biological activity.

Core Molecular and Physicochemical Profile
A precise understanding of the molecular formula and weight is essential for all quantitative

experimental work, from synthesis to analytical determination. Based on its chemical structure,

the properties of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride are

detailed below.

Molecular Formula and Weight
The chemical structure of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine consists of a 2,3-

dimethoxy substituted benzene ring attached to an N-methylated aminomethyl group. The

hydrochloride salt is formed by the protonation of the secondary amine.

Free Base Molecular Formula: C₁₀H₁₅NO₂

Free Base Molecular Weight: 181.23 g/mol

Hydrochloride Salt Molecular Formula: C₁₀H₁₆ClNO₂

Hydrochloride Salt Molecular Weight: 217.70 g/mol

These values are foundational for stoichiometric calculations in synthesis and for mass

spectrometry analysis.

Predicted Physicochemical Properties
While experimental data for this specific isomer is not readily available, its properties can be

predicted based on its structural analogues, such as 1-(2,4-Dimethoxyphenyl)-N-
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methylmethanamine.

Property Predicted Value
Significance in Research &
Development

pKa ~9.3

Governs the degree of

ionization at physiological pH,

impacting receptor binding,

membrane permeability, and

oral bioavailability.

Boiling Point (Free Base) ~260-270 °C

Important for purification via

distillation and for assessing

thermal stability.

Appearance
White to off-white crystalline

solid

The physical state at standard

conditions; any deviation may

indicate impurities.

Solubility

Soluble in water, methanol,

and DMSO. Sparingly soluble

in non-polar organic solvents.

Crucial for formulation of

solutions for in vitro and in vivo

assays. The hydrochloride salt

form significantly enhances

water solubility.

Synthesis and Purification: A Proposed Reductive
Amination Pathway
The synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine typically proceeds via a

Knoevenagel condensation followed by reduction, or more directly through reductive amination.

The latter is often preferred for its efficiency and milder conditions.

Proposed Synthetic Workflow
The reductive amination of 2,3-dimethoxybenzaldehyde with methylamine serves as a high-

yield, two-step, one-pot synthesis.
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Step 1: Imine Formation

Step 2: Reduction

Step 3: Salt Formation

2,3-Dimethoxybenzaldehyde

Shiff Base (Imine) Intermediate

Reaction in Methanol, 0°C

Methylamine Solution

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine (Free Base)

Reduction at Room Temperature

Sodium Borohydride (NaBH4)

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl (Final Product)

Acidification & Precipitation

Hydrochloric Acid (in Ether)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl.

Detailed Experimental Protocol
Imine Formation: To a stirred solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol, a

solution of methylamine (2.0-3.0 eq) is added dropwise at 0°C. The reaction is stirred for 1-2

hours at this temperature to facilitate the formation of the corresponding imine.

Reduction: Sodium borohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture,

ensuring the temperature does not exceed 20°C. The reaction is then allowed to stir at room

temperature overnight.
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Workup and Extraction: The reaction is quenched by the slow addition of water. Methanol is

removed under reduced pressure. The aqueous residue is then basified with NaOH to a pH

> 12 and extracted multiple times with a non-polar organic solvent such as dichloromethane

or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and

concentrated in vacuo to yield the free base, often as an oil.

Salt Formation: The crude free base is dissolved in a minimal amount of a suitable solvent

(e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same solvent is

added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

Purification: The precipitated solid is collected by vacuum filtration, washed with cold solvent,

and dried to yield the final product. Recrystallization from a solvent system like ethanol/ether

can be performed for further purification.

Analytical Methodologies for Quality Control and
Quantification
Robust analytical methods are crucial for verifying the identity and purity of the synthesized

compound and for its quantification in biological matrices.

Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

confirming the molecular structure. The proton NMR spectrum is expected to show

characteristic signals for the aromatic protons, the two distinct methoxy groups, the benzylic

protons, and the N-methyl protons.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a

prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 182.12.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorptions for N-

H stretching (around 3300-3500 cm⁻¹ for the secondary amine salt), C-H stretching

(aromatic and aliphatic), and C-O stretching of the methoxy groups.

Purity Assessment and Quantification
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High-performance liquid chromatography (HPLC) is the method of choice for assessing purity

and for quantification.

Parameter Recommended Conditions

Column
C18 reverse-phase column (e.g., 4.6 x 150 mm,

5 µm particle size)

Mobile Phase

A gradient of acetonitrile and water (with 0.1%

formic acid or trifluoroacetic acid to improve

peak shape).

Detection

UV detection at a wavelength corresponding to

the absorbance maximum of the

dimethoxyphenyl chromophore (typically around

270-280 nm).

Flow Rate 1.0 mL/min

Quantification

For quantification in biological samples, coupling

the HPLC to a mass spectrometer (LC-MS/MS)

provides the necessary sensitivity and

selectivity, often employing multiple reaction

monitoring (MRM).[1]

Sample Preparation for Biological Matrices
Determining the concentration of the analyte in plasma, serum, or tissue homogenates requires

effective extraction from the complex matrix.[2]

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g.,

acetonitrile) is added to the sample to precipitate proteins. After centrifugation, the

supernatant is analyzed.

Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. The sample is basified,

and the analyte is extracted into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of

the analyte. A C18 or mixed-mode cation exchange cartridge can be used.
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Sample Preparation Analysis

Biological Sample
(e.g., Plasma)

Extraction
(PPT, LLE, or SPE) Clean Extract LC-MS/MS System

Injection
Quantitative Data
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Caption: General workflow for the analysis of the target compound in biological samples.

Conclusion and Future Directions
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a compound with

potential for novel pharmacological activity due to its unique substitution pattern. This guide

provides the foundational chemical knowledge required for its synthesis, purification, and

analysis. The proposed synthetic route via reductive amination is robust and scalable. The

analytical methods, particularly LC-MS/MS, are suitable for rigorous quality control and for

pharmacokinetic studies.

Future research should focus on the experimental validation of these protocols, a thorough

characterization of its pharmacological profile at monoamine receptors and transporters, and in

vivo studies to understand its metabolic fate and potential therapeutic or toxicological effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1356231#1-2-3-dimethoxyphenyl-n-
methylmethanamine-hydrochloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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